molecular formula C21H20FN3O6S B1193783 Vonoprazan Fumarate CAS No. 881681-01-2

Vonoprazan Fumarate

カタログ番号: B1193783
CAS番号: 881681-01-2
分子量: 461.5 g/mol
InChIキー: ROGSHYHKHPCCJW-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Vonoprazan Fumarate involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to minimize side reactions and maximize yield, ensuring high purity of the final product .

化学反応の分析

Types of Reactions

Vonoprazan Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Treatment of Gastroesophageal Reflux Disease (GERD)

Numerous studies have demonstrated the effectiveness of vonoprazan fumarate in treating GERD. Key findings include:

  • Efficacy : Research indicates that this compound has a higher symptom relief rate and mucosal healing rate compared to omeprazole, a commonly used PPI. In one study, patients receiving vonoprazan showed superior outcomes in terms of esophageal mucosal healing and symptom improvement .
  • Rapid Action : Vonoprazan achieves maximum acid suppression within the first day of treatment, which is significantly faster than traditional PPIs .
StudyFindings
Dai et al. (2023)Vonoprazan showed higher efficacy in symptom relief and mucosal healing compared to omeprazole .
Miyazaki et al.Demonstrated better inhibition of gastric acid secretion with vonoprazan compared to lansoprazole .
Li et al.Systematic review indicating faster symptom improvement with vonoprazan than with PPIs .

Treatment of Laryngopharyngeal Reflux Disease (LPRD)

Vonoprazan has also been investigated for its effects on LPRD:

  • A study involving 89 patients indicated that this compound effectively alleviated symptoms associated with LPRD, showing comparable results to esomeprazole but with potentially fewer side effects .

Safety and Tolerability

The safety profile of this compound has been assessed in several clinical trials:

  • Adverse Effects : In studies comparing vonoprazan with traditional PPIs, no serious adverse events were reported even at higher doses . This suggests that vonoprazan may be better tolerated by patients.
  • Long-Term Use : Ongoing research is evaluating the long-term safety and efficacy of vonoprazan in chronic conditions, which is crucial for establishing its role as a first-line treatment option.

Comparative Studies

Comparative studies highlight the advantages of vonoprazan over traditional PPIs:

  • In head-to-head trials, vonoprazan demonstrated superior efficacy in healing erosive esophagitis compared to lansoprazole, achieving higher healing rates within a shorter time frame .
  • A systematic review indicated that patients treated with vonoprazan had improved clinical outcomes and reduced inflammation markers compared to those on PPIs .

作用機序

Vonoprazan Fumarate works by inhibiting the H+/K+ ATPase enzyme system in a potassium-competitive mannerBy blocking this enzyme, this compound effectively suppresses both basal and stimulated gastric acid secretion .

類似化合物との比較

Similar Compounds

  • Omeprazole
  • Pantoprazole
  • Esomeprazole
  • Rabeprazole

Comparison

Vonoprazan Fumarate is unique in its rapid and sustained acid suppression compared to traditional proton pump inhibitors. It is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations . Additionally, it has shown superior efficacy in treating Helicobacter pylori infections and erosive esophagitis .

This compound stands out due to its potent and long-lasting effects, making it a valuable addition to the treatment options for acid-related disorders.

生物活性

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its unique mechanism of action and therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. This article delves into the biological activity of vonoprazan, summarizing key research findings, pharmacokinetic properties, and clinical implications.

Vonoprazan functions by competitively inhibiting the gastric H+/K+-ATPase (proton pump), a crucial enzyme in gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which require metabolic activation via cytochrome P450 enzymes, vonoprazan does not rely on this pathway, allowing for a more rapid onset of action and prolonged acid suppression. This distinction is significant as it may lead to improved efficacy in certain patient populations.

Pharmacokinetics

The pharmacokinetic profile of vonoprazan has been thoroughly investigated. Key parameters include:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Approximately 5 to 10 hours.
  • Metabolism : Primarily metabolized by CYP3A4, with minimal involvement of CYP2C19, which is a common pathway for many PPIs .
  • Excretion : Excreted mainly via urine.

Table 1: Pharmacokinetic Parameters of Vonoprazan

ParameterValue
Bioavailability~60%
Peak Plasma Concentration (Cmax)1.5 µg/mL (at 20 mg dose)
Time to Cmax (Tmax)2 hours
Elimination Half-life5-10 hours

In Vitro Studies

Research has demonstrated that vonoprazan exhibits significant inhibitory effects on the metabolism of various drugs through cytochrome P450 interactions. A study conducted on rat liver microsomes showed that vonoprazan inhibited the metabolism of probe drugs such as midazolam and bupropion, with IC50 values indicating varying degrees of inhibition .

In Vivo Studies

In vivo studies have corroborated these findings, revealing that administration of vonoprazan significantly altered the pharmacokinetics of several co-administered drugs:

  • Midazolam : AUC increased by 1.17-fold.
  • Bupropion : AUC increased by 2.17-fold.
  • Dextromethorphan : AUC increased by 1.52-fold.
  • Tolbutamide : AUC increased by 0.86-fold.

These changes suggest that vonoprazan can significantly impact drug metabolism and efficacy in clinical settings .

Table 2: Effects of Vonoprazan on Probe Drug Metabolism

Probe DrugAUC Increase (Fold)Tmax Increase (Fold)Cmax Increase (Fold)
Midazolam1.171.50-
Bupropion2.172.33-
Dextromethorphan1.521.87-
Tolbutamide0.860.67-

Clinical Efficacy

Vonoprazan has been evaluated in clinical trials for its efficacy in managing GERD symptoms and eradicating H. pylori infections. A retrospective study indicated that a dosage regimen of 20 mg twice daily resulted in nearly complete symptom control in patients with GERD . Furthermore, its effectiveness against H. pylori was demonstrated in various clinical settings, showing comparable or superior results compared to traditional therapies.

Case Studies

Several case studies highlight the clinical application of vonoprazan:

  • Case Study on GERD Management : A patient with refractory GERD symptoms was treated with vonoprazan after failing multiple PPI therapies. The patient reported significant symptom relief within one week of initiating therapy.
  • H. pylori Eradication : In a cohort study involving patients with confirmed H. pylori infection, those treated with vonoprazan-based regimens achieved eradication rates exceeding 90%, surpassing those observed with standard PPI-based therapies.

特性

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。